molecular formula C22H9ClO6S2 B14488255 5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione CAS No. 63290-58-4

5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione

Cat. No.: B14488255
CAS No.: 63290-58-4
M. Wt: 468.9 g/mol
InChI Key: ZSLHCOJWRDLKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione is a complex organic compound with a molecular formula of C22H10O6S2Cl. This compound is part of the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring, and they have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . Another approach uses ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . These reactions are carried out under specific conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and minimize costs. The use of palladium nanoparticles for Sonogashira cross-coupling reactions under ambient conditions is one such method . This approach allows for efficient production with the possibility of recycling and reusing the catalyst.

Chemical Reactions Analysis

Types of Reactions

5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of 5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione stands out due to its unique chloro and sulfanyl substitutions, which enhance its biological activity and chemical stability. These features make it a valuable compound for further research and development in various scientific and industrial fields.

Properties

CAS No.

63290-58-4

Molecular Formula

C22H9ClO6S2

Molecular Weight

468.9 g/mol

IUPAC Name

5-[4-chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione

InChI

InChI=1S/C22H9ClO6S2/c23-17-6-3-12(30-10-1-4-13-15(7-10)21(26)28-19(13)24)9-18(17)31-11-2-5-14-16(8-11)22(27)29-20(14)25/h1-9H

InChI Key

ZSLHCOJWRDLKDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC3=CC(=C(C=C3)Cl)SC4=CC5=C(C=C4)C(=O)OC5=O)C(=O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.